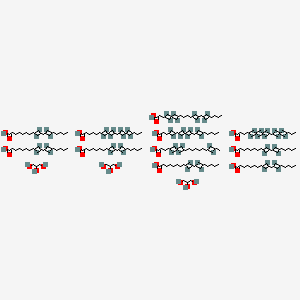
Glycerol, decamer, deca(octadeca-9,12-dienoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol, decamer, deca(octadeca-9,12-dienoate) is a complex organic compound that belongs to the class of polyol esters It is derived from glycerol (1,2,3-propanetriol) and contains multiple ester linkages with deca-9,12-octadecadienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol, decamer, deca(octadeca-9,12-dienoate) typically involves the esterification of glycerol with deca-9,12-octadecadienoic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves large-scale esterification processes. The raw materials, glycerol and deca-9,12-octadecadienoic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the pure ester product. The final product is often characterized by its high purity and consistency, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol, decamer, deca(octadeca-9,12-dienoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols, resulting in the formation of polyols.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and aldehydes.
Reduction: Reduction products include polyols and alcohols.
Substitution: Substitution products include new ester derivatives with different functional groups.
Applications De Recherche Scientifique
Glycerol, decamer, deca(octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and its role in lipid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle and its potential anti-inflammatory properties.
Industry: The compound is used in the production of lubricants, surfactants, and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. Additionally, the compound can act as a carrier for other molecules, facilitating their transport across cell membranes.
Comparaison Avec Des Composés Similaires
Glycerol, decamer, deca(octadeca-9,12-dienoate) can be compared with other similar compounds, such as:
Glycerol monoesters: These compounds contain only one ester linkage and have different physical and chemical properties compared to the decamer.
Glycerol diesters: These compounds contain two ester linkages and have intermediate properties between monoesters and decamers.
Polyol esters: These compounds contain multiple ester linkages and have similar properties to the decamer but differ in the number and type of ester groups.
The uniqueness of Glycerol, decamer, deca(octadeca-9,12-dienoate) lies in its multiple ester linkages and its ability to interact with various molecular targets, making it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
68900-96-9 |
|---|---|
Formule moléculaire |
C210H362O31 |
Poids moléculaire |
3383 g/mol |
Nom IUPAC |
(4E,6E,12E,15E)-icosa-4,6,12,15-tetraenoic acid;(5E,7E,16E)-nonadeca-5,7,16-trienoic acid;(9E,12E)-octadeca-9,12-dienoic acid;(5E,7E,9E,12E,14E)-octadeca-5,7,9,12,14-pentaenoic acid;(4E,7E,9E,12E)-octadeca-4,7,9,12-tetraenoic acid;(7E,9E,12E,14E)-octadeca-7,9,12,14-tetraenoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H32O2.C19H32O2.6C18H32O2.2C18H28O2.C18H26O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21;9*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h5-6,8-9,14-17H,2-4,7,10-13,18-19H2,1H3,(H,21,22);3-4,12-15H,2,5-11,16-18H2,1H3,(H,20,21);6*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);6-7,9-12,14-15H,2-5,8,13,16-17H2,1H3,(H,19,20);4-7,9-12H,2-3,8,13-17H2,1H3,(H,19,20);4-7,9-14H,2-3,8,15-17H2,1H3,(H,19,20);3*3-6H,1-2H2/b6-5+,9-8+,15-14+,17-16+;4-3+,13-12+,15-14+;6*7-6+,10-9+;7-6+,10-9+,12-11+,15-14+;5-4+,7-6+,10-9+,12-11+;5-4+,7-6+,10-9+,12-11+,14-13+;;; |
Clé InChI |
ATOJISUMSNQBIM-DYXJFOGYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/C=C/C/C=C/CCC(=O)O.CCCC/C=C/C/C=C/CCCC/C=C/C=C/CCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/CCCCCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/C=C/CCCC(=O)O.CC/C=C/CCCCCCC/C=C/C=C/CCCC(=O)O.C(O)C(O)CO.C(O)C(O)CO.C(O)C(O)CO |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Key on ui other cas no. |
68900-96-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















